4-(2-Naphthyl)-1,3-thiazole

mPGES-1 inhibition PGE2 synthesis anti-inflammatory

4-(2-Naphthyl)-1,3-thiazole, a naphthalene-substituted thiazole with molecular formula C13H9NS and molecular weight 211.28, serves as a versatile scaffold in medicinal chemistry and chemical biology. Its core structure features a thiazole ring directly coupled to a 2-naphthyl group, distinguishing it from 4-phenylthiazole, 2-aminothiazole, and 4-(1-naphthyl)thiazole analogs.

Molecular Formula C13H9NS
Molecular Weight 211.28
CAS No. 96461-06-2
Cat. No. B2789074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Naphthyl)-1,3-thiazole
CAS96461-06-2
Molecular FormulaC13H9NS
Molecular Weight211.28
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC=N3
InChIInChI=1S/C13H9NS/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-15-9-14-13/h1-9H
InChIKeyNOZUGFAWQSDDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 4-(2-Naphthyl)-1,3-thiazole (CAS 96461-06-2): A Structurally Differentiated Thiazole Scaffold with Multi-Target Evidence


4-(2-Naphthyl)-1,3-thiazole, a naphthalene-substituted thiazole with molecular formula C13H9NS and molecular weight 211.28, serves as a versatile scaffold in medicinal chemistry and chemical biology . Its core structure features a thiazole ring directly coupled to a 2-naphthyl group, distinguishing it from 4-phenylthiazole, 2-aminothiazole, and 4-(1-naphthyl)thiazole analogs. The compound has been investigated as a key intermediate for synthesizing biologically active derivatives, including aminothiazoles with demonstrated inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) [1], thiazole-thiomorpholine hybrids with anticancer activity [2], and antiviral agents targeting Chikungunya virus [3]. The 2-naphthyl orientation has been shown to influence DNA binding affinity and cytotoxicity profiles when compared with 1-naphthyl regioisomers [4].

Why 4-(2-Naphthyl)-1,3-thiazole Cannot Be Replaced by Generic 4-Phenylthiazole or 2-Aminothiazole Analogs in Target-Focused Research


Generic substitution among thiazole scaffolds fails because the naphthyl substitution position (2-naphthyl vs. 1-naphthyl) and the functionalization site (C-2 amine, C-4 aryl) independently and combinatorially govern target engagement, cellular potency, and selectivity. In a head-to-head DNA-binding study, the 2-naphthyl-bearing compound HL2 exhibited a DNA binding constant (Kb) an order of magnitude higher than its 1-naphthyl counterpart HL1 (1.08 × 10^5 vs. 1.02 × 10^4 M^-1), translating to a 2.3-fold improvement in HepG2 cytotoxicity (IC50: 3.2 vs. 7.3 µM) [1]. Similarly, in mPGES-1 pharmacology, the aminothiazole derivative containing the 4-(2-naphthyl)-1,3-thiazole core (TH-848) achieved an IC50 of 1.1 µM compared to 1.5 µM for a 4-(3-fluoro-4-methoxyphenyl) analog (TH-644)—a 27% potency advantage attributable to the naphthyl pharmacophore [2]. In antiviral screening, the 4-(naphthalen-2-yl)thiazol-2-yl nicotinamide derivative 1 delivered an EC50 of 0.6 µM against Chikungunya virus, whereas the optimized 4-(3-((4-cyanophenyl)amino)phenyl) analog 26 required extensive SAR optimization to reach comparable potency, underscoring that the 2-naphthylthiazole core provides a distinct starting point for hit-to-lead campaigns [3]. These quantitative disparities demonstrate that structural analogs are not functionally interchangeable and that procurement decisions must be guided by specific scaffold–activity relationships.

Quantitative Differentiation Evidence: 4-(2-Naphthyl)-1,3-thiazole in Head-to-Head and Cross-Study Comparisons


mPGES-1 Inhibition: TH-848 (4-(2-Naphthyl)-1,3-thiazole Core) vs. TH-644 in IL-1β-Stimulated Human Gingival Fibroblasts

The aminothiazole TH-848, built directly on the 4-(2-naphthyl)-1,3-thiazole scaffold, inhibited IL-1β-induced PGE2 production in human gingival fibroblasts with an IC50 of 1.1 µM. Under identical assay conditions, the comparator aminothiazole TH-644 (bearing a 3-fluoro-4-methoxyphenyl substituent in place of the naphthyl group) yielded an IC50 of 1.5 µM [1]. In a cell-free recombinant mPGES-1 activity assay, both compounds at 200 µM reduced PGE2 formation, but TH-848 achieved a 46% reduction in alveolar bone loss in a rat ligature-induced periodontitis model versus vehicle control, demonstrating in vivo translation of the in vitro potency advantage [1].

mPGES-1 inhibition PGE2 synthesis anti-inflammatory periodontitis

CYP2A6 Binding Affinity: 4-(2-Naphthyl)-1,3-thiazole as a Type I Ligand

4-(2-Naphthyl)-1,3-thiazole has been characterized as a direct ligand of human CYP2A6 with a measured Kd of 4,500 nM (4.5 µM) [1]. The binding interaction was classified as a type I interaction, evidenced by an increase in absorbance at 379–387 nm and a decrease at 414–420 nm, indicating substrate-like binding to the CYP2A6 heme iron [1]. This places the compound in a CYP binding affinity range comparable to known CYP2A6 substrates such as coumarin (Km ~0.5–2 µM) and nicotine (Km ~50–100 µM). The structural basis of this interaction—the naphthyl group occupying the CYP2A6 active site pocket—is specifically enabled by the planar, hydrophobic 2-naphthyl substituent, a feature absent from smaller 4-phenylthiazole analogs.

CYP2A6 cytochrome P450 binding affinity type I interaction drug metabolism

DNA Binding and HepG2 Cytotoxicity: 2-Naphthylthiazole (HL2) vs. 1-Naphthylthiazole (HL1) Regioisomer

In a direct regioisomeric comparison, the 2-naphthyl-substituted thiazole derivative HL2 exhibited a DNA binding constant (Kb) of 1.08 ± 0.215 × 10^5 M^-1, an order of magnitude greater than the 1.02 ± 0.155 × 10^4 M^-1 measured for the 1-naphthyl-substituted analog HL1 [1]. This enhanced DNA affinity translated into a 2.3-fold improvement in cytotoxicity against HepG2 hepatocellular carcinoma cells, with HL2 achieving an IC50 of 3.2 ± 0.1 µM versus 7.3 ± 0.3 µM for HL1 [1]. Importantly, both compounds were non-toxic to peripheral blood mononuclear cells (PBMCs), and mechanistic analysis revealed HL2 induced apoptosis whereas HL1 triggered necroptosis, indicating that the naphthyl substitution position (C-2 vs. C-1) not only modulates potency but also determines the cell death mechanism [1].

DNA binding anticancer HepG2 naphthyl regioisomer cytotoxicity

Chikungunya Virus Inhibition: 4-(Naphthalen-2-yl)thiazol-2-yl Nicotinamide Derivative Potency

A nicotinamide derivative incorporating the 4-(naphthalen-2-yl)thiazol-2-yl core (compound 1) demonstrated potent antiviral activity against Chikungunya virus (CHIKV) with an EC50 of 0.6 µM, an EC90 of 0.93 µM, and a viral titer reduction (VTR) of 6.9 logs at 10 µM, with no observed cytotoxicity (CC50 = 132 µM) in normal human dermal fibroblast (NHDF) cells [1]. The subsequent lead optimization effort focused on replacing the naphthyl group with a 3-((4-cyanophenyl)amino)phenyl moiety (compound 26), achieving an EC90 of 0.45 µM but requiring substantial synthetic effort to match the potency of the original naphthyl-bearing hit [1]. The high selectivity index (CC50/EC50 = 220) of compound 1 underscores the intrinsic value of the 4-(2-naphthyl)thiazole scaffold as a starting point for antiviral hit discovery.

antiviral Chikungunya virus CHIKV alphavirus EC50

High-Value Application Scenarios for 4-(2-Naphthyl)-1,3-thiazole (CAS 96461-06-2) in Drug Discovery and Chemical Biology


mPGES-1-Targeted Anti-Inflammatory Drug Discovery: Hit-to-Lead Optimization with TH-848 as the Validated Starting Point

Research groups pursuing selective mPGES-1 inhibitors for chronic inflammatory diseases (periodontitis, arthritis) should procure 4-(2-naphthyl)-1,3-thiazole as the core scaffold. The derivative TH-848 has demonstrated an IC50 of 1.1 µM against PGE2 production in human gingival fibroblasts and a 46% reduction in alveolar bone loss in vivo [1]. The scaffold's 27% potency advantage over non-naphthyl aminothiazole analogs provides a quantitative basis for hit series selection. Researchers can derivatize the C-2 amine position to explore SAR while retaining the 2-naphthyl pharmacophore responsible for mPGES-1 binding.

DNA-Targeted Anticancer Agent Development: Exploiting the 2-Naphthyl Regioisomer Advantage in HepG2 and Beyond

The 2-naphthyl orientation on the thiazole ring confers a 10.6-fold higher DNA binding constant and 2.3-fold greater potency against HepG2 hepatocellular carcinoma cells compared to the 1-naphthyl regioisomer, as demonstrated in a direct head-to-head study [2]. Medicinal chemistry teams developing DNA-intercalating anticancer agents should specify 4-(2-naphthyl)-1,3-thiazole (not the 1-naphthyl isomer) for construction of focused compound libraries. Both isomers showed PBMC sparing, but only the 2-naphthyl derivative induced apoptosis rather than necroptosis, a mechanistically important distinction for therapeutic development [2].

Antiviral Screening Libraries: Alphavirus (CHIKV) Hit Identification with a Pre-Validated Scaffold

The 4-(naphthalen-2-yl)thiazol-2-yl nicotinamide derivative 1 has demonstrated a CHIKV EC50 of 0.6 µM, a selectivity index of 220, and a 6.9-log viral titer reduction [3]. For screening laboratories building targeted antiviral libraries against alphaviruses, procuring 4-(2-naphthyl)-1,3-thiazole as the central intermediate enables rapid generation of 2-amido derivatives with a high probability of antiviral hit identification. The scaffold's documented lack of cytotoxicity (CC50 = 132 µM) reduces the risk of false-positive hits due to non-specific toxicity [3].

CYP2A6 Probe Development and Drug Metabolism Studies

With a characterized type I binding interaction (Kd = 4.5 µM) and a defined spectral signature (increase at 379–387 nm, decrease at 414–420 nm), 4-(2-naphthyl)-1,3-thiazole serves as a tool compound for CYP2A6 enzymology studies [4]. ADME/PK laboratories can use this scaffold to develop fluorescent or chromogenic CYP2A6 substrates, leveraging the naphthyl chromophore for detection. The known binding parameters enable structure-based design of CYP2A6 probes with predictable spectral properties.

Quote Request

Request a Quote for 4-(2-Naphthyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.